molecular formula C7H11ClF3NO2 B13922418 cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

cis-2-(Trifluoromethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B13922418
M. Wt: 233.61 g/mol
InChI Key: MSUATQFDGCXRGM-UYXJWNHNSA-N
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Description

cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C7H11ClF3NO2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the piperidine ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: Substitution reactions involve replacing one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while substitution can produce halogenated or alkylated compounds.

Mechanism of Action

The mechanism of action of cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also modulate specific pathways by inhibiting or activating target molecules .

Comparison with Similar Compounds

Uniqueness: cis-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride stands out due to its specific trifluoromethyl group positioning on the piperidine ring, which can significantly influence its chemical and biological properties. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

(2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)5-3-4(6(12)13)1-2-11-5;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5+;/m0./s1

InChI Key

MSUATQFDGCXRGM-UYXJWNHNSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1C(=O)O)C(F)(F)F.Cl

Canonical SMILES

C1CNC(CC1C(=O)O)C(F)(F)F.Cl

Origin of Product

United States

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